N-Nitroso-N-(hydroxymethyl)methylamine

説明

Contextualization within N-Nitrosamine Chemistry

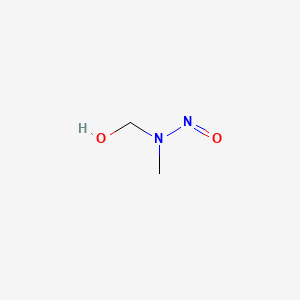

N-Nitroso-N-(hydroxymethyl)methylamine, also known as methylnitrosoaminomethanol, is a member of the N-nitrosamine class of compounds. nih.gov These organic compounds are characterized by a nitroso group (-N=O) bonded to a nitrogen atom. antteknik.comwikipedia.org The general structure for N-nitrosamines is R₂N-N=O, where R typically represents an alkyl or aryl group. antteknik.compjoes.com

In the case of N-Nitroso-N-(hydroxymethyl)methylamine, the nitrogen atom is bonded to a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and the characteristic nitroso group. nih.gov Its chemical formula is C₂H₆N₂O₂. nih.govlookchem.com The structure of nitrosamines, including the C₂N₂O core, is typically planar. antteknik.comwikipedia.org This compound is recognized as a derivative of a secondary amine where the hydrogen on the amine nitrogen is replaced by a nitroso group. antteknik.com

Below is a table summarizing the key identifiers and chemical properties of N-Nitroso-N-(hydroxymethyl)methylamine.

| Property | Value | Source |

| IUPAC Name | N-(hydroxymethyl)-N-methylnitrous amide | nih.gov |

| Molecular Formula | C₂H₆N₂O₂ | nih.govlookchem.com |

| Molecular Weight | 90.08 g/mol | nih.gov |

| CAS Number | 58840-25-8 | nih.govlookchem.com |

| Synonyms | Hydroxymethylmethylnitrosamine, 1-(Methylnitrosoamino)methanol, Methylnitrosoaminomethanol | nih.gov |

Significance as a Biochemical Intermediate in Research Paradigms

The primary significance of N-Nitroso-N-(hydroxymethyl)methylamine in academic research lies in its role as a crucial biochemical intermediate in the metabolism of N-nitrosodimethylamine (NDMA). nih.gov NDMA is a well-studied compound known for its carcinogenic properties in laboratory animals. antteknik.comwikipedia.org

The metabolic activation of NDMA is a key area of investigation. In biological systems, particularly in laboratory studies using rat hepatocytes, NDMA undergoes enzymatic oxidation. nih.govresearchgate.net This biotransformation is primarily mediated by cytochrome P-450 enzymes. capes.gov.br The process involves the hydroxylation of one of the methyl groups of NDMA, leading to the formation of the unstable intermediate, N-Nitroso-N-(hydroxymethyl)methylamine. pjoes.com

This intermediate is not typically isolated in large quantities as it spontaneously decomposes. The decomposition of N-Nitroso-N-(hydroxymethyl)methylamine is a critical step, as it generates highly reactive electrophilic species. wikipedia.org The breakdown yields formaldehyde (B43269) and a methyldiazonium ion. It is this methyldiazonium ion that is considered an ultimate alkylating agent, capable of reacting with cellular macromolecules like DNA. wikipedia.org The study of this metabolic pathway is fundamental to understanding the mechanisms of action of N-nitrosamines in research models. researchgate.net

The metabolic pathway can be summarized as follows:

| Precursor | Enzyme Family | Intermediate | Decomposition Products |

| N-Nitrosodimethylamine (NDMA) | Cytochrome P-450 | N-Nitroso-N-(hydroxymethyl)methylamine | Formaldehyde, Methyldiazonium ion |

Research has focused on understanding the kinetics and factors influencing this metabolic activation. For instance, studies have investigated how different conditions or the presence of other substances can inhibit or enhance the formation of this intermediate and its subsequent reactive products. researchgate.net This body of research is vital for toxicological and cancer research paradigms.

Structure

3D Structure

特性

IUPAC Name |

N-(hydroxymethyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-4(2-5)3-6/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKXZKUBCGJTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CO)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207561 | |

| Record name | 1-(Methylnitrosoamino)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58840-25-8 | |

| Record name | N-Nitroso-N-methyl-N-hydroxymethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058840258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylnitrosoamino)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Formation Mechanisms

Laboratory Synthesis Routes

While specific, optimized laboratory synthesis routes for N-Nitroso-N-(hydroxymethyl)methylamine are not widely documented, its synthesis can be understood within the broader context of N-nitrosamine chemistry. Generally, N-nitrosamines are synthesized via the reaction of an amine with a nitrosating agent.

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent under specific conditions. nih.gov A common laboratory method is the reaction of an amine with nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. orgsyn.org

Alternative methods have been developed to improve efficiency and safety. For instance, tert-butyl nitrite (TBN) has been used as an effective nitrosating agent for secondary amines under solvent-free, metal-free, and acid-free conditions, offering excellent yields. rsc.org The synthesis of precursors to other nitrosamines, such as N-methyl-N-nitroso-p-toluenesulfonamide and nitrosomethylurea, also follows the principle of nitrosating a suitable amine or amide precursor with sodium nitrite. mpg.deorgsyn.org

Given that N-Nitroso-N-(hydroxymethyl)methylamine is a hydroxylated derivative of NDMA, its direct synthesis would likely start from a precursor already containing the hydroxymethyl group, such as N-methyl-N-(hydroxymethyl)amine, followed by nitrosation. However, it is more commonly identified as a product of NDMA metabolism rather than a target of direct synthesis. nih.gov

Table 1: General Conditions for Laboratory N-Nitrosamine Synthesis This table presents generalized conditions and reactants for the synthesis of N-nitrosamines, which are applicable principles for the synthesis of N-Nitroso-N-(hydroxymethyl)methylamine.

| Precursor Type | Nitrosating Agent | Typical Conditions | Reference(s) |

|---|---|---|---|

| Secondary Amine (e.g., Methylaniline) | Sodium Nitrite / Hydrochloric Acid | Aqueous solution, low temperature (e.g., <10°C) | orgsyn.org |

| Secondary Amine | tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free | rsc.org |

| Methylurea | Sodium Nitrite / Sulfuric Acid | Aqueous solution, low temperature (e.g., 0°C) | orgsyn.org |

| p-Toluenesulfonamide derivative | Sodium Nitrite / Acetic Acid | Glacial acetic acid | mpg.de |

The fundamental mechanism for N-nitrosamine formation involves the reaction of a nitrosatable amine with a nitrosating agent. researchgate.net The process is initiated by the formation of a nitrosonium ion (NO+) or a carrier of it, such as dinitrogen trioxide (N₂O₃), from a nitrosating agent like nitrous acid. cir-safety.orgchemicalforums.com This electrophilic nitrosating species then attacks the nucleophilic nitrogen of the amine.

For secondary amines, the reaction proceeds directly to form the stable N-nitrosamine. nih.gov The general mechanism is as follows:

Formation of the nitrosating agent (e.g., HONO + H⁺ ⇌ H₂O⁺NO ⇌ H₂O + NO⁺).

Nucleophilic attack by the secondary amine on the nitrosonium ion (R₂NH + NO⁺ → R₂N-NOH⁺).

Deprotonation to yield the final N-nitrosamine product (R₂N-NOH⁺ ⇌ R₂N-N=O + H⁺).

For tertiary amines, the mechanism is more complex, often requiring a dealkylation step to form a secondary amine, which is then nitrosated. sci-hub.se One proposed pathway involves the formation of an iminium intermediate, which is subsequently hydrolyzed to a secondary amine and a carbonyl compound. sci-hub.seresearchgate.net The resulting secondary amine can then react with a nitrosating agent to form the corresponding N-nitrosamine. researchgate.netnih.gov

Environmental and Industrial Formation Pathways

N-Nitroso-N-(hydroxymethyl)methylamine is primarily recognized as a metabolite of the well-known carcinogen N-Nitrosodimethylamine (NDMA). nih.gov Therefore, its environmental and industrial presence is intrinsically linked to the formation of NDMA.

The most significant formation pathway for N-Nitroso-N-(hydroxymethyl)methylamine is the metabolic activation of NDMA. nih.gov This process is a crucial step for NDMA to exert its carcinogenic effects. The metabolic activation occurs mainly through α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. sci-hub.se This enzymatic reaction introduces a hydroxyl group onto one of the methyl groups of NDMA, yielding N-Nitroso-N-(hydroxymethyl)methylamine. sci-hub.se This metabolite is also referred to as α-Hydroxy-NDMA. nih.gov

The formation of the precursor, NDMA, requires the confluence of three factors: a nitrosatable amine substrate, a nitrosating agent, and suitable reaction conditions. pharmaexcipients.com

Amine Substrates: The primary amine precursors for NDMA are dimethylamine (B145610) (DMA) and trimethylamine (B31210) (TMA). researchgate.netwikipedia.org DMA, a secondary amine, is highly reactive towards nitrosating agents. nih.gov TMA, a tertiary amine, can also lead to NDMA formation through pathways involving nitrosative cleavage. researchgate.netnih.gov

Nitrosating Agents: A variety of nitrosating agents can trigger the formation of NDMA. These include nitrous acid (HNO₂), nitrogen oxides (e.g., dinitrogen trioxide), and other compounds capable of generating a nitrosonium ion (NO⁺). nih.govcir-safety.org In some contexts, such as water disinfection, chloramines can react with DMA to form NDMA. nih.gov

Reaction Conditions: The rate of nitrosation is highly dependent on factors like pH and temperature. Nitrosation in aqueous media is generally favored under mildly acidic conditions. pharmaexcipients.com However, formation can occur under a range of conditions, including neutral or alkaline, depending on the specific reactants involved. cir-safety.orgnih.govresearchgate.net

NDMA, the direct precursor to N-Nitroso-N-(hydroxymethyl)methylamine, can form as an unintended byproduct in various industrial settings and materials.

Water Treatment: NDMA is a known disinfection byproduct that can form during water treatment processes like chloramination and, to a lesser extent, chlorination. nih.goveuropa.eu It typically results from the reaction of disinfectants like monochloramine with precursor amines, such as DMA, present in the water. nih.govbac-lac.gc.ca

Industrial Processes: Various industrial activities can lead to the formation of NDMA. It has been used as an intermediate in the production of unsymmetrical dimethylhydrazine, a component of rocket fuel. wikipedia.orggoogle.com It can also arise from processes involving dimethylamine-containing compounds, such as the hydrolysis of dimethylformamide (DMF), which can generate DMA as an impurity that subsequently reacts with nitrosating agents. researchgate.netwikipedia.org

Pharmaceuticals: NDMA has been detected as an impurity in some pharmaceutical products. wikipedia.org Its formation can be linked to the synthesis process of the active pharmaceutical ingredient (API), where residual amines (like DMA) may react with nitrosating agents present as reagents or impurities. pharmaexcipients.comresearchgate.net The manufacturing process of the final drug product, especially steps involving moisture and heat like wet granulation, can also create conditions conducive to nitrosation if both amine and nitrite precursors are present. researchgate.netresearchgate.net

Table 2: Formation Pathways and Precursors of NDMA (Precursor to N-Nitroso-N-(hydroxymethyl)methylamine)

| Formation Context | Amine Precursor(s) | Nitrosating Agent(s) / Reactant(s) | Key Conditions | Reference(s) |

|---|---|---|---|---|

| Water Disinfection | Dimethylamine (DMA) | Monochloramine, Sodium Hypochlorite | pH-dependent | nih.gov |

| Industrial Synthesis | Dimethylamine (DMA) | Nitrous Acid (from Sodium Nitrite) | Acidic (e.g., HCl, H₂SO₄) | wikipedia.orggoogle.com |

| Pharmaceutical Products | Dimethylamine (DMA) Impurity | Nitrites, Nitrogen Oxides | Elevated temperature, moisture | researchgate.netresearchgate.net |

| Tertiary Amine Degradation | Trimethylamine (TMA) | Nitrite | pH ~3, elevated temperature (100°C) | nih.gov |

Enzymatic and Chemical Precursor Pathways to Related N-Nitrosamines

N-Nitroso-N-(hydroxymethyl)methylamine is notably formed as a metabolite of the well-known carcinogen N-nitrosodimethylamine (NDMA). nih.gov This metabolic activation is primarily mediated by the cytochrome P450 family of enzymes in the liver. nih.gov

Enzymatic Pathways:

The primary enzymatic pathway leading to N-Nitroso-N-(hydroxymethyl)methylamine is the α-hydroxylation of NDMA. nih.gov This reaction is catalyzed by specific cytochrome P450 isozymes, with cytochrome P450 2E1 (CYP2E1) being identified as the principal enzyme involved in this transformation. nih.gov Other P450 isozymes may also contribute to this metabolic step, but to a lesser extent. The enzymatic hydroxylation introduces a hydroxyl group onto one of the methyl groups of NDMA, resulting in the formation of the unstable intermediate, N-Nitroso-N-(hydroxymethyl)methylamine. nih.gov This metabolite is a critical intermediate in the bioactivation pathway of NDMA.

Chemical Precursor Pathways:

The formation of N-nitrosamines from chemical precursors is a significant concern, particularly in contexts such as water treatment and food processing. Secondary and tertiary amines are the most direct precursors. nih.govnih.gov For instance, dimethylamine is a well-known precursor to NDMA. nih.gov

Other nitrogen-containing compounds can also serve as precursors, including:

Quaternary ammonium (B1175870) compounds: These can degrade to form secondary or tertiary amines, which can then be nitrosated. nih.gov

Hydrazines: Certain substituted hydrazines can be oxidized to form N-nitrosamines. usp.org

Amides and other nitrogenous compounds: Under specific conditions, these can also lead to the formation of N-nitrosamines. researchgate.net

The presence of formaldehyde (B43269) has been shown to potentially catalyze the formation of N-nitrosamines, particularly at neutral or higher pH levels, expanding the conditions under which these compounds can be formed from their precursors. acs.org

Below is a data table summarizing the key formation pathways discussed:

| Formation Pathway | Description | Key Reactants/Enzymes |

| Laboratory Synthesis | Hydrolysis of an ester precursor to yield the hydroxymethyl compound. | Methyl-(acetoxymethyl)-nitrosamine, Water |

| Laboratory Synthesis | Reduction of a hydroperoxy precursor. | N-methyl-N-(hydroperoxymethyl)nitrosamine, Triphenylphosphine |

| General Formation | Reaction of an amine with a nitrosating agent. | Secondary/Tertiary Amines, Nitrous Acid/Nitrites |

| Enzymatic Formation | Metabolic α-hydroxylation of a parent nitrosamine (B1359907). | N-nitrosodimethylamine (NDMA), Cytochrome P450 (CYP2E1) |

| Chemical Precursors | Degradation of larger molecules to form nitrosatable amines. | Quaternary ammonium compounds, Hydrazines, Amides |

Table of Chemical Compounds

| Chemical Name |

| N-Nitroso-N-(hydroxymethyl)methylamine |

| Methyl-(acetoxymethyl)-nitrosamin |

| N-methyl-N-(hydroperoxymethyl)nitrosamine |

| Triphenylphosphine |

| Chloroform |

| N-nitrosodimethylamine (NDMA) |

| Nitrous acid |

| Sodium nitrite |

| Nitric oxide |

| Dimethylamine |

| Formaldehyde |

| Cytochrome P450 |

Biochemical Transformations and Metabolic Pathways

Alpha-Hydroxylation as a Primary Biotransformation Pathway

Alpha-hydroxylation is a crucial initial step in the metabolic activation of N-Nitrosodimethylamine (NDMA). pnas.orghesiglobal.orgunito.itnih.gov This enzymatic process introduces a hydroxyl group onto the carbon atom adjacent to the nitroso group, leading to the formation of N-Nitroso-N-(hydroxymethyl)methylamine. mdpi.com

The α-hydroxylation of NDMA is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of monooxygenases. nih.gov Specifically, Cytochrome P450 2E1 (CYP2E1) has been identified as the major enzyme responsible for this metabolic activation in both rats and humans. mdpi.comnih.govnih.gov Studies have shown a strong correlation between CYP2E1 activity and the rate of NDMA N-demethylation. nih.gov While other CYP isoforms, such as CYP2A6, may also contribute to the metabolism of certain nitrosamines, CYP2E1 exhibits the highest activity for the activation of NDMA. nih.gov Research using purified P450 enzymes in reconstituted monooxygenase systems has confirmed the primary role of CYP2E1 in this process. nih.gov

The enzymatic action of CYP2E1 on NDMA results in the formation of N-Nitroso-N-(hydroxymethyl)methylamine. mdpi.com This α-hydroxylated metabolite is known to be an unstable intermediate. pnas.org N-Nitroso-N-(hydroxymethyl)methylamine is a recognized human metabolite of N-Nitrosodimethylamine. nih.gov

Subsequent Chemical Decomposition and Reactive Intermediate Generation

Following its formation, the unstable N-Nitroso-N-(hydroxymethyl)methylamine undergoes spontaneous decomposition, leading to the generation of highly reactive electrophilic intermediates.

The breakdown of N-Nitroso-N-(hydroxymethyl)methylamine yields the methyldiazonium ion. pnas.orgmdpi.comacs.org This reactive species is a potent alkylating agent capable of transferring a methyl group to cellular nucleophiles, including DNA. hesiglobal.org The formation of the methyldiazonium ion is considered a critical step in the chain of events leading to the toxic effects associated with NDMA exposure. acs.org

In addition to the methyldiazonium ion, the decomposition of N-Nitroso-N-(hydroxymethyl)methylamine also produces formaldehyde (B43269). pnas.orgmdpi.comacs.org Formaldehyde itself is a reactive compound that can contribute to cellular toxicity. hesiglobal.org However, studies comparing the toxicity of formaldehyde to that of NDMA suggest that formaldehyde production alone does not account for the full extent of NDMA's toxic effects. acs.org

Below is an interactive table summarizing the key enzymes and products in the α-hydroxylation pathway of N-Nitrosodimethylamine.

Alternative Biochemical Routes: Denitrosation Pathways

While α-hydroxylation is a major metabolic pathway for NDMA, an alternative route known as denitrosation also occurs. This pathway is generally considered a detoxification route, as it leads to the formation of less reactive products. unito.it

Enzymatic denitrosation of NDMA results in the formation of methylamine (B109427) and formaldehyde. hesiglobal.org This process has been observed both in vivo in rats and in vitro using liver microsomes. hesiglobal.orgnih.gov In rats, denitrosation has been estimated to account for a significant portion of total NDMA elimination. nih.govcdc.gov The denitrosation reaction is dependent on NADPH and molecular oxygen and can be inhibited by common microsomal enzyme inhibitors. nih.gov

Comparative Biochemical Kinetics and Mechanisms in Various Systems

The metabolic fate of N-Nitroso-N-(hydroxymethyl)methylamine is intrinsically linked to the enzymatic systems that process its parent compound, N-nitrosodimethylamine (NDMA), and other related nitrosamines. The biochemical kinetics and mechanisms of these transformations are primarily governed by cytochrome P450 (CYP) enzymes and alcohol dehydrogenases (ADHs), with significant variations observed across different biological systems, such as species, tissues, and specific enzyme isoforms.

The primary metabolic activation of simple nitrosamines like NDMA is initiated by α-hydroxylation, a reaction catalyzed by CYP enzymes, which leads to the formation of the unstable intermediate N-Nitroso-N-(hydroxymethyl)methylamine. This intermediate can then spontaneously decompose to generate formaldehyde and a methylating agent, the methyldiazonium ion, which is capable of alkylating cellular macromolecules like DNA.

Studies using purified rat liver cytochromes P450 have demonstrated distinct kinetic parameters for the metabolism of different nitrosamines. For instance, N-nitrosomethylaniline (NMA) has been shown to be a better substrate for both CYP2B1 and CYP2B2 than NDMA, exhibiting significantly lower Michaelis-Menten constants (Kₘ). scispace.comnih.gov The Kₘ values for NMA demethylation by CYP2B1 and CYP2B2 were 0.34 mmol/L and 0.43 mmol/L, respectively, whereas the Kₘ values for NDMA were approximately ten times higher. nih.gov The maximal velocity (Vₘₐₓ) for NMA demethylation by CYP2B1 was found to be 3.3 nmol HCHO/min per nmol P450. nih.gov These findings highlight the substrate specificity among CYP isoforms.

The CYP2E1 isoenzyme is also a major catalyst in the metabolic activation of NDMA and other nitrosamines. nih.gov It is considered the low Kₘ form of NDMA demethylase. nih.gov The enzymatic activity and substrate preference can differ substantially between isoenzymes. For example, in the metabolism of N-nitrosobutylmethylamine, CYP2E1 preferentially oxidizes the methyl group, while CYP2B1 efficiently oxidizes both the methyl and butyl groups. nih.gov

Tissue-specific differences in metabolism are also prominent. A comparison of in vitro metabolism of N-nitrosohexamethyleneimine using rat liver and lung microsomal fractions revealed that liver subcellular fractions had a lower Kₘ (0.6 mM) compared to lung fractions (3 mM). nih.gov This suggests that the enzymes responsible for metabolizing cyclic nitrosamines in the liver and lungs are not the same. nih.gov Such tissue-specific kinetic differences can influence the organotropic carcinogenicity of nitrosamines.

Beyond the cytochrome P450 system, alcohol dehydrogenase (ADH) plays a role in the metabolism of compounds containing alcohol functional groups. nih.gov ADH can catalyze the oxidation of alcohols to aldehydes. nih.gov While the primary pathway for N-Nitroso-N-(hydroxymethyl)methylamine involves decomposition, its hydroxymethyl group could potentially be a substrate for ADH, leading to the formation of an N-nitroso-N-methyl-formamide, although this is a less characterized pathway compared to CYP-mediated activation.

| Substrate | Enzyme | Kₘ (mmol/L) | Vₘₐₓ (nmol HCHO/min/nmol P450) |

|---|---|---|---|

| N-Nitrosomethylaniline (NMA) | CYP2B1 | 0.34 | 3.3 |

| N-Nitrosomethylaniline (NMA) | CYP2B2 | 0.43 | 1.6 |

| N-Nitrosodimethylamine (NDMA) | CYP2B1 | ~3.4 | N/A |

| N-Nitrosodimethylamine (NDMA) | CYP2B2 | ~4.3 | N/A |

In Vitro Methodologies for Metabolic Profiling and Pathway Elucidation

The elucidation of metabolic pathways for compounds like N-Nitroso-N-(hydroxymethyl)methylamine relies heavily on a variety of in vitro methodologies. These techniques allow for the study of biotransformations in controlled environments, facilitating metabolite identification and the characterization of the enzymes involved. admescope.com

Subcellular Fractions: A common approach involves using subcellular fractions from tissues rich in metabolic enzymes, such as the liver.

Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 enzymes. nih.gov They are widely used to study Phase I oxidative metabolism. pjoes.com For example, the metabolism of N-nitrosohexamethyleneimine was investigated using both liver and lung microsomes to compare metabolic activities in different tissues. nih.gov

S9 Fraction: This is the supernatant fraction obtained after centrifuging a tissue homogenate at 9000g. It contains both microsomes and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic reactions.

Cytosol: The cytosolic fraction contains soluble enzymes, including various transferases involved in Phase II conjugation reactions and dehydrogenases like ADH. nih.govnih.gov The addition of cytosol to microsomal incubations can be necessary to observe the full metabolic pathway of a compound. nih.gov

Isolated Hepatocytes: Freshly isolated hepatocytes provide a more complete and physiologically relevant in vitro system, as they contain a full complement of metabolic enzymes and cofactors. researchgate.net The metabolism of the E and Z isomers of N-nitroso-N-methyl-(2-oxopropyl)amine was examined using hepatocytes from Fischer 344 rats, revealing that the E isomer was preferentially metabolized. researchgate.net This demonstrates the utility of hepatocytes in studying stereoselective metabolism.

Reconstituted Enzyme Systems: To understand the specific role of individual enzymes, purified enzymes can be used in reconstituted systems. The demethylation of NDMA and NMA has been studied using purified rat liver CYP2B1 and CYP2B2 reconstituted with NADPH-P450 reductase and a phospholipid like dilauroylphosphatidylcholine. scispace.comnih.gov This approach allows for the precise determination of the kinetic parameters of a single enzyme isoform without interference from other metabolic enzymes. nih.gov

Analytical Techniques: The identification and quantification of metabolites formed in these in vitro systems are crucial.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating the parent compound from its metabolites in a reaction mixture. nih.gov

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or gas chromatography (GC-MS), mass spectrometry provides structural information for metabolite identification based on mass-to-charge ratio and fragmentation patterns. admescope.com

Enzyme Inhibition: The use of selective chemical inhibitors helps to identify the specific enzymes or enzyme families responsible for a particular metabolic reaction. For example, fomepizole is a potent inhibitor of alcohol dehydrogenase and can be used in in vitro systems to determine the contribution of ADH to the metabolism of a test compound. nih.gov

| Methodology | Description | Application in Nitrosamine Research |

|---|---|---|

| Liver/Lung Microsomes | Vesicles containing cytochrome P450 enzymes. | Studying CYP-mediated α-hydroxylation and comparing tissue-specific metabolism. nih.gov |

| Isolated Hepatocytes | Intact liver cells with a full range of metabolic enzymes. | Investigating overall metabolic profile and stereoselective metabolism in a physiologically relevant context. researchgate.net |

| Reconstituted Purified Enzymes | Individual enzymes (e.g., CYP2B1, CYP2B2) combined with necessary cofactors. | Determining the kinetic parameters (Kₘ, Vₘₐₓ) of specific enzyme isoforms. scispace.comnih.gov |

| Chromatography (HPLC, GC) | Techniques to separate compounds in a mixture. | Separating parent nitrosamines from their various metabolites for quantification. nih.gov |

| Mass Spectrometry (MS) | Technique for identifying compounds by mass and structure. | Elucidating the chemical structures of novel metabolites. admescope.com |

| Enzyme Inhibitors | Chemicals that block the activity of specific enzymes. | Identifying the contribution of specific enzyme classes (e.g., ADH, specific CYPs) to the overall metabolism. nih.gov |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

The separation and quantification of N-nitrosamines are predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. pmda.go.jp For a compound like N-Nitroso-N-(hydroxymethyl)methylamine, direct analysis by GC would likely require derivatization of the polar hydroxyl group to increase its volatility and thermal stability, preventing analyte degradation in the high-temperature injector and column.

Methodological Approach: Analysis would involve a derivatization step, followed by separation on a capillary column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity, minimizing matrix interferences. restek.com While hydrogen is increasingly used as a carrier gas, concerns about the potential reaction of nitrosamines with hydrogen exist, though studies have shown excellent spectral matching with NIST libraries when using appropriate ion sources. gcms.cz

Illustrative GC-MS/MS Parameters: The following table presents typical parameters used for the analysis of other small nitrosamines, which would serve as a starting point for method development for N-Nitroso-N-(hydroxymethyl)methylamine.

Table 1: Representative GC-MS/MS Parameters for Small Nitrosamine (B1359907) Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 6890 GC or similar nih.gov |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column nih.gov |

| Injection Mode | Splitless or Cool-on-Column nih.gov |

| Carrier Gas | Helium or Hydrogen gcms.cz |

| Oven Program | Initial temp 50°C, ramp at 10-20°C/min to 250-280°C restek.comnih.gov |

| MS System | Triple Quadrupole (e.g., Thermo Scientific TSQ Duo) thermofisher.com |

| Ionization Mode | Electron Ionization (EI), 70 eV thermofisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table is illustrative and based on methods for other nitrosamines. Specific parameters for N-Nitroso-N-(hydroxymethyl)methylamine would require validation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS) Approaches

Given its polarity and potential thermal instability, Liquid Chromatography (LC) is the most suitable technique for the direct analysis of N-Nitroso-N-(hydroxymethyl)methylamine. It avoids the need for derivatization and is highly effective for separating polar compounds.

LC-MS/MS: This is the workhorse technique for nitrosamine analysis in pharmaceutical and environmental samples. nih.govsigmaaldrich.com It combines the separation power of HPLC or UHPLC with the sensitivity and selectivity of tandem mass spectrometry. For N-Nitroso-N-(hydroxymethyl)methylamine, a reverse-phase separation on a C18 or an aqueous C18 (AQ-C18) column would be appropriate, with a mobile phase consisting of water and methanol (B129727) or acetonitrile (B52724), often with a formic acid additive to improve ionization. lcms.czglsciences.com

LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), particularly with Orbitrap or Q-Trap technology, offers significant advantages. lcms.czhsa.gov.sg HRMS provides high mass accuracy, which allows for the confident identification of the compound based on its exact mass, differentiating it from isobaric interferences—a common challenge in complex matrices. thermofisher.com This is crucial for distinguishing the target analyte from matrix components with the same nominal mass.

Illustrative LC-MS Parameters: The following table shows typical parameters for the analysis of a suite of polar nitrosamines, which would be adapted for N-Nitroso-N-(hydroxymethyl)methylamine.

Table 2: Representative LC-MS/MS and LC-HRMS Parameters

| Parameter | Setting |

|---|---|

| LC System | UHPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY) sigmaaldrich.comhsa.gov.sg |

| Column | C18 or Aqueous C18 (e.g., Ascentis® Express C18, InertSustain AQ-C18) sigmaaldrich.comglsciences.com |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Methanol/Acetonitrile lcms.czglsciences.com |

| Flow Rate | 0.4 - 0.5 mL/min lcms.czglsciences.com |

| MS System | Triple Quadrupole (MS/MS) or Orbitrap/Q-Trap (HRMS) lcms.czhsa.gov.sg |

| Ionization Mode | Electrospray Ionization (ESI) positive or APCI positive glsciences.comhsa.gov.sg |

| Detection Mode | MRM (for MS/MS) or Full Scan/t-SIM (for HRMS) |

This table is illustrative, based on methods for other polar nitrosamines. Specific parameters would require validation.

Supercritical Fluid Chromatography (SFC) for Complex Sample Matrices

Supercritical Fluid Chromatography (SFC) is an emerging technique in the analysis of nitrosamines. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer faster separations and different selectivity compared to LC, particularly for complex mixtures. While specific applications for N-Nitroso-N-(hydroxymethyl)methylamine are not documented, SFC's utility for separating multiple nitrosamine impurities has been demonstrated and could be a viable alternative for this compound, especially in challenging matrices like pharmaceutical formulations.

Extraction and Sample Preparation Techniques for Various Matrices

Effective sample preparation is critical to remove interfering components and concentrate the analyte before instrumental analysis. The choice of technique depends heavily on the sample matrix (e.g., water, pharmaceuticals, biological fluids).

Solid-Phase Extraction (SPE): This is the most common technique for cleaning up and concentrating nitrosamines from aqueous samples. lcms.cz For a polar compound like N-Nitroso-N-(hydroxymethyl)methylamine, a polymeric reversed-phase or a mixed-mode sorbent would likely be effective. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an organic solvent like methanol or dichloromethane.

Liquid-Liquid Extraction (LLE): LLE can also be used, though it is often more solvent- and labor-intensive than SPE. Dichloromethane is a common solvent for extracting a broad range of nitrosamines.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, widely used in pesticide residue analysis, is also applicable to nitrosamines in complex food or biological matrices. It involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive SPE cleanup.

Spectroscopic Characterization Methods in Structural Elucidation

While chromatography is used for quantification, spectroscopic methods are essential for unequivocal structural confirmation, particularly of novel or unexpected impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be definitive for the structural elucidation of N-Nitroso-N-(hydroxymethyl)methylamine. Key expected signals in ¹H NMR would correspond to the N-methyl protons, the methylene (B1212753) (CH₂) protons adjacent to the hydroxyl group, and the hydroxyl proton itself. A notable feature of asymmetrical nitrosamines is the presence of Z/E rotamers due to the restricted rotation around the N-N bond, which often results in two distinct sets of signals in the NMR spectrum. usp.org

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the key functional groups. Characteristic absorption bands would be expected for the O-H stretch (hydroxyl group, broad band around 3300-3500 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), and the N-N=O nitroso group vibrations (typically in the 1400-1500 cm⁻¹ region). While no specific IR spectrum for this compound is readily available, data for the related N-Nitrosodimethylamine shows characteristic peaks that can be used for comparison. nist.govchemicalbook.com

Application of Analytical Methods in Environmental Monitoring and Process Control

The analytical methods described are crucial for monitoring the presence of N-Nitroso-N-(hydroxymethyl)methylamine in various contexts.

Environmental Monitoring: As a metabolite of NDMA, its presence in wastewater, drinking water, or soil could serve as an indicator of NDMA contamination and subsequent biological activity. Sensitive LC-MS/MS methods, with detection limits in the nanogram-per-liter (ng/L) range, are required for this purpose. lcms.cz

Process Control: In industrial settings where NDMA might be formed as a byproduct (e.g., in certain chemical manufacturing or water treatment processes), monitoring for N-Nitroso-N-(hydroxymethyl)methylamine could provide insights into degradation or transformation pathways. nih.gov The robustness and specificity of techniques like LC-HRMS are invaluable for ensuring accurate quantification in complex industrial streams. hsa.gov.sgthermofisher.com

Developments in Trace-Level Detection and Method Sensitivity

Recent advancements in analytical instrumentation have significantly enhanced the ability to detect and quantify N-nitrosamines at increasingly lower levels. The primary techniques employed are chromatography coupled with mass spectrometry, which offer the necessary selectivity and sensitivity to differentiate and measure these compounds in complex mixtures. researchgate.netb-cdn.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for the analysis of a broad range of nitrosamines, including those that are non-volatile or thermally labile. researchgate.netb-cdn.net High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide efficient separation of analytes. researchgate.net When coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), these systems can achieve exceptionally low limits of detection (LOD) and quantification (LOQ). b-cdn.netnih.gov For instance, LC-HRMS methods have been developed by the U.S. Food and Drug Administration (FDA) for the analysis of various nitrosamine impurities in drug products, with quantitation limits as low as 0.005 ppm. b-cdn.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established technique, particularly suitable for volatile and semi-volatile nitrosamines. researchgate.net Similar to LC-based methods, coupling GC with MS/MS provides high sensitivity and selectivity. restek.com Headspace GC-MS is often employed for the analysis of volatile nitrosamines in solid or liquid samples, minimizing matrix interference. researchgate.net

While specific validated methods with published LOD and LOQ values for N-Nitroso-N-(hydroxymethyl)methylamine are not widely available in the literature, its status as a known human metabolite of N-Nitrosodimethylamine (NDMA) suggests that analytical methods developed for NDMA could be adapted for its detection. researchgate.netcdc.gov The shared structural features imply that similar chromatographic behavior and mass spectrometric fragmentation patterns might be expected, allowing for the development of targeted analytical methods.

The following tables summarize typical analytical conditions and achievable detection limits for other relevant N-nitrosamines, which can serve as a reference for the potential analytical strategies for N-Nitroso-N-(hydroxymethyl)methylamine.

Table 1: Exemplary LC-MS/MS Method Parameters for Nitrosamine Analysis

| Parameter | Condition | Reference |

| Chromatography System | UHPLC | nih.gov |

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid | nih.govnih.gov |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.gov |

| Mass Spectrometer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) | b-cdn.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan/ddMS2 | sigmaaldrich.com |

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Selected Nitrosamines

| Compound | Method | LOD | LOQ | Matrix | Reference |

| N-Nitrosodimethylamine (NDMA) | UPLC-APCI-MS/MS | 0.35 ng/mL | 0.55 ng/mL | Pharmaceutical Tablets | nih.gov |

| N-Nitrosodiethylamine (NDEA) | UPLC-APCI-MS/MS | 0.29 ng/mL | 0.37 ng/mL | Pharmaceutical Tablets | nih.gov |

| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | LC-MS/MS | - | 3 ng/mL | Sartan Drugs | mdpi.com |

| N-Nitroso N-desmethyl diphenhydramine | LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | Drug Substance | sigmaaldrich.com |

| Various Nitrosamines | GC-MS/MS | < 3 ppb | - | Drugs | restek.com |

The development of sensitive analytical methods is an ongoing area of research, driven by the need to ensure the safety of consumer products and to better understand the formation and occurrence of potentially harmful compounds like N-Nitroso-N-(hydroxymethyl)methylamine.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Once formed, N-Nitroso-N-(hydroxymethyl)methylamine is poised to undergo further transformations. The central reaction pathway involves its decomposition into a highly reactive diazonium ion nih.govresearchgate.net. Quantum chemical calculations are employed to map out this decomposition pathway, identifying the key transition states and intermediates involved.

The process is believed to proceed through the following key steps, which can be modeled computationally:

Formation: Enzymatic α-hydroxylation of NDMA.

Decomposition: Spontaneous breakdown of N-Nitroso-N-(hydroxymethyl)methylamine.

Formation of Electrophiles: Generation of a methyldiazonium ion, which is a potent alkylating agent capable of reacting with biological macromolecules like DNA researchgate.net.

Computational analysis reveals that for carcinogenic nitrosamines, the intermediate diazonium ions react under kinetic control, preferentially forming stable DNA adducts rather than reacting with water nih.govresearchgate.net. Transition state analysis provides the energy barriers for these competing pathways, offering a quantitative measure of which route is more likely. For instance, calculations on NDMA and N-nitrosopiperidine (NPIP) show that the transition state barriers for the reaction of the diazonium ion with the N7 position of guanine are comparable for both molecules frontiersin.org.

The energetics of the decomposition of N-Nitroso-N-(hydroxymethyl)methylamine and the subsequent reactions of its products determine its ultimate biological effect. Computational studies consistently show a clear distinction in the free energy profiles between carcinogenic and non-carcinogenic nitrosamines nih.govresearchgate.net.

For potent carcinogens like NDMA, the decomposition of the α-hydroxylated intermediate leads to the formation of DNA adducts in a strongly exothermic reaction frontiersin.org. In contrast, for non-carcinogenic nitrosamines, the decomposition pathway often leads to the formation of stable carbocations. These carbocations are thermodynamically controlled and more likely to react with water, leading to detoxification, rather than with DNA nih.govresearchgate.net. The thermal decomposition of N-nitroso compounds is temperature-dependent, with decomposition rates increasing significantly at higher temperatures google.com.

| Reaction Step | Species Involved | Calculated Energy Change (kcal/mol) | Significance |

|---|---|---|---|

| Initial α-Hydroxylation | NDMA → N-Nitroso-N-(hydroxymethyl)methylamine | -86.9 to -91.8 (Free Energy) | Highly exothermic, not rate-limiting nih.gov. |

| DNA Adduct Formation (SN2) | Diazonium Ion + Guanine → Methylated Guanine | -95.5 (Exothermic) | A highly favorable reaction leading to DNA damage frontiersin.org. |

| Transition State Barrier for DNA Adduct Formation | Diazonium Ion + Guanine | +15.3 (Activation Energy) | Represents the kinetic barrier to DNA alkylation frontiersin.org. |

Computational Modeling of Enzymatic Interactions

The formation of N-Nitroso-N-(hydroxymethyl)methylamine from NDMA is catalyzed by cytochrome P450 (CYP) enzymes researchgate.net. Computational modeling has become an essential tool for understanding these enzymatic interactions at a molecular level researchgate.netnih.gov. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how the parent NDMA molecule binds to the active site of a CYP enzyme.

These simulations help in:

Characterizing Binding Poses: Identifying the most stable orientation of the substrate (NDMA) within the enzyme's active site.

Analyzing Key Interactions: Determining the specific amino acid residues that interact with the substrate, facilitating the hydroxylation reaction.

Understanding Selectivity: Explaining why the reaction occurs specifically at the α-carbon to produce N-Nitroso-N-(hydroxymethyl)methylamine.

While complex, these computational approaches can characterize reaction pathways, transition states, and conformational changes within the enzyme-substrate complex researchgate.netnih.gov. The integration of computational modeling with experimental data provides a holistic view of the enzymatic process that initiates the toxic effects of nitrosamines nih.gov.

Structure-Activity Relationship (SAR) Studies based on Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are crucial for predicting the carcinogenic potency of various N-nitrosamines and are increasingly based on a deep mechanistic understanding derived from computational chemistry researchgate.netnih.govnih.gov. For nitrosamines, the carcinogenic activity is not solely determined by the parent molecule but by the stability and reactivity of the intermediates formed after the initial α-hydroxylation step—the step that produces compounds like N-Nitroso-N-(hydroxymethyl)methylamine researchgate.net.

Computational SAR models focus on how different chemical substituents on the nitrosamine (B1359907) structure affect the fate of the α-hydroxy nitrosamine intermediate. The key factors influencing potency, which can be modeled computationally, include:

Stability of the Resulting Cation: Structural features that lead to the formation of a more stable carbocation after the loss of the diazo group tend to decrease carcinogenic potency, as these cations are more readily detoxified by hydrolysis nih.govresearchgate.net.

Steric and Electronic Effects: The size and electronic properties of the alkyl groups attached to the amine nitrogen influence the accessibility of the α-carbon to enzymatic attack and the reactivity of the subsequent intermediates researchgate.net.

By establishing the dominant reaction mechanism through computational analysis, researchers can more accurately select appropriate analog compounds for risk assessment, improving the predictive power of SAR models nih.govnih.gov.

Atmospheric Chemistry Modeling and Gas-Phase Reactions

While N-Nitroso-N-(hydroxymethyl)methylamine is primarily studied as a biological metabolite, its potential presence in the atmosphere, even at trace levels, would subject it to atmospheric chemical processes. Atmospheric chemistry models rely on kinetic data for gas-phase reactions to predict the lifetime and transformation of chemical species colorado.edu.

The most significant gas-phase removal process for organic compounds in the troposphere is reaction with the hydroxyl (OH) radical. The atmospheric fate of N-Nitroso-N-(hydroxymethyl)methylamine would likely be governed by its reaction with OH radicals, which could proceed via two main pathways:

Hydrogen Abstraction from the C-H bond: This would lead to the formation of a carbon-centered radical.

Hydrogen Abstraction from the O-H bond: This would result in an oxygen-centered radical.

The rate constants for these reactions are critical inputs for atmospheric models and are often expressed using the Arrhenius equation, which describes the temperature dependence of the reaction rate cmascenter.org. While specific experimental kinetic data for N-Nitroso-N-(hydroxymethyl)methylamine are scarce, computational chemistry can be used to estimate these rate constants. Evaluated kinetic and photochemical data from bodies like IUPAC are essential for the accuracy of atmospheric models d-nb.info.

| Reaction Type | General Form | Governing Equation | Relevance |

|---|---|---|---|

| Bimolecular Reaction | A + B → Products | k = A * exp(-Ea / RT) | Describes reactions with OH radicals, O3, etc. cmascenter.org. |

| Photolysis | A + hν → Products | J = ∫ σ(λ) * φ(λ) * F(λ) dλ | Describes degradation by sunlight. |

| Termolecular Reaction | A + B + M → AB + M | Pressure-dependent rate constant | Important for radical association reactions cmascenter.org. |

Environmental Occurrence, Fate, and Chemical Degradation Pathways

Occurrence in Diverse Environmental Compartments (Air, Water, Soil)

N-nitrosamines have been detected in various environmental compartments, including air, water, and soil. Their presence can stem from both industrial activities and natural processes. scielo.org.zaeuropa.eu In urban areas, certain nitrosamines have been found in airborne particulate matter. acs.org For instance, studies have measured the concentrations of various nitrosamines in PM2.5, with average concentrations of some compounds reaching into the nanograms per cubic meter (ng/m³) range. acs.org

In aquatic systems, nitrosamines can be introduced through wastewater effluents. scielo.org.zanih.gov Their concentrations have been observed to be highest in untreated sewage and decrease through treatment processes, although some treatment steps like chlorination can paradoxically lead to their formation. nih.gov Consequently, nitrosamines have been detected in river water and, to a lesser extent, in seawater. nih.gov

Regarding soil, the mobility of nitrosamines is a key factor. For example, NDMA is known to be highly mobile in soil with a potential to leach into groundwater. environmentalrestoration.wiki The specific partitioning and persistence of N-Nitroso-N-(hydroxymethyl)methylamine in soil would depend on its physicochemical properties, such as its water solubility and soil adsorption coefficient.

Table 1: Reported Concentrations of Various N-Nitrosamines in Environmental Samples

| Nitrosamine (B1359907) | Environmental Matrix | Concentration Range |

| N-Nitrosodimethylamine (NDMA) | STP Influent | 1,440 - 29,100 ng/L nih.gov |

| N-Nitrosodimethylamine (NDMA) | STP Effluent | 9.58 - 310 ng/L nih.gov |

| N-Nitrosodimethylamine (NDMA) | River Water | 26.0 - 5,180 ng/L nih.gov |

| N-Nitrosodimethylamine (NDMA) | Seawater | 44.2 - 155 ng/L nih.gov |

| Various Nitrosamines | Urban Air (PM2.5) | Total average ~5.2 ng/m³ acs.org |

This table is illustrative and based on data for various nitrosamines, not specifically N-Nitroso-N-(hydroxymethyl)methylamine.

Photolytic Degradation Mechanisms

Photolysis, or the breakdown of compounds by light, is a significant degradation pathway for nitrosamines in the environment. environmentalrestoration.wikiresearchgate.net Nitrosamines are generally susceptible to photolytic degradation, particularly by ultraviolet (UV) radiation. researchgate.netnih.gov This process is a key reason for their relatively short atmospheric residence times. researchgate.net

The mechanism of photolytic degradation for nitrosamines like NDMA involves the absorption of UV light, which can lead to the cleavage of the N-N bond. environmentalrestoration.wiki This initial step can generate reactive intermediates that subsequently undergo further reactions.

Several environmental factors can influence the rate and efficiency of nitrosamine photodegradation. The intensity and wavelength of light are critical, with UV light being particularly effective. environmentalrestoration.wikinih.gov The presence of other substances in the environment, such as humic acids in water, can inhibit photodegradation by absorbing light or scavenging reactive species. Conversely, the presence of photosensitizers could potentially enhance the degradation process. The pH of the medium can also play a role, as the stability of nitrosamines can be pH-dependent. nih.gov

Biodegradation Pathways in Aquatic and Terrestrial Systems

Biodegradation is another crucial process that contributes to the attenuation of nitrosamines in the environment. Microorganisms in both aquatic and terrestrial systems have demonstrated the ability to degrade these compounds. nih.govnih.gov For NDMA, mineralization to carbon dioxide has been observed in both aqueous solutions and soil. nih.gov

The biodegradation of NDMA can proceed under both aerobic and anaerobic conditions. nih.gov In aqueous systems, the rate of mineralization has been found to be influenced by the initial concentration of the nitrosamine and the availability of other carbon sources. nih.gov In soil, the organic matter content appears to have less of an effect on mineralization rates. nih.gov

A variety of microorganisms are capable of degrading nitrosamines. For example, the propanotroph Rhodococcus ruber ENV425 has been shown to rapidly biodegrade NDMA. nih.gov The proposed pathway involves an initial denitrosation reaction, leading to the formation of intermediates such as methylamine (B109427) and formaldehyde (B43269), which can then be further metabolized. nih.gov The bacterium can utilize the nitrogen from NDMA for its growth. nih.gov Other intestinal bacteria have also been shown to degrade nitrosamines, converting them to the parent amine and nitrite (B80452) ions.

The key intermediates identified in the biodegradation of NDMA include formaldehyde and methylamine. nih.gov The complete mineralization of the compound to CO2 indicates that microorganisms can use it as a source of carbon and energy. nih.gov

Chemical Transformation in Water Treatment Processes

Water treatment processes can have a significant impact on the fate of nitrosamines. While biological treatment stages in sewage treatment plants can lead to a substantial reduction in nitrosamine concentrations, other processes can contribute to their formation. nih.gov Chlorination, a common disinfection method, is a well-known process that can lead to the formation of nitrosamines in the presence of their precursors. europa.eunih.gov

Conversely, advanced treatment processes like UV irradiation are effective in removing nitrosamines from water. europa.eu The application of ion exchange resins is also being explored for the removal of nitrosamine precursors, which can help in controlling their formation during subsequent disinfection steps. nih.gov

Table 2: Efficiency of Nitrosamine Removal in Water Treatment Processes

| Treatment Process | Nitrosamine Removal Efficiency | Reference |

| Biological Treatment (STPs) | 86.7 - 95.0% | nih.gov |

| Chlorination | Formation can occur | nih.gov |

| Ultraviolet (UV) Irradiation | 73.2 - 94.1% | nih.gov |

| Ion Exchange Resins (Precursor Removal) | 43 - 85% (NDMA precursors) | nih.gov |

This table provides a general overview based on studies of various nitrosamines.

Environmental Transport and Persistence Mechanisms

The environmental transport and persistence of N-Nitroso-N-(hydroxymethyl)methylamine are governed by its physicochemical properties and its susceptibility to degradation processes. Based on its structure and the behavior of similar compounds like NDMA, it is expected to be relatively mobile in water due to its likely water solubility. environmentalrestoration.wiki Its potential for volatilization from water surfaces would be determined by its Henry's Law constant.

The persistence of N-Nitroso-N-(hydroxymethyl)methylamine in the environment is a balance between its rate of formation and its rate of degradation through photolysis and biodegradation. While photolysis can be a rapid degradation pathway in the presence of sunlight, in deeper waters or in soil where light penetration is limited, biodegradation will be the more dominant attenuation process. The half-life of nitrosamines can vary significantly depending on the specific compound and the environmental conditions. researchgate.net

Future Directions and Emerging Research Avenues in N Nitroso N Hydroxymethyl Methylamine Studies

Interdisciplinary Research Opportunities

The complex nature of N-nitroso compounds necessitates collaboration across multiple scientific disciplines. Toxicologists, chemists, environmental engineers, and computational scientists can combine their expertise to address key knowledge gaps. A significant opportunity lies in developing in-situ monitoring systems for complex biological environments, such as the gastrointestinal tract, where food additives like nitrites can be converted into genotoxic nitrosamines by intestinal flora. acs.org This requires a fusion of microbiology, materials science, and analytical chemistry to create robust biosensors. acs.orgmdpi.com

Furthermore, the intersection of pharmaceutical science and process chemistry is critical for understanding and preventing the formation of nitrosamine (B1359907) impurities in drug products. fda.gov Collaborative efforts are needed to investigate the reaction kinetics and pathways, such as the interaction between secondary or tertiary amines and nitrite (B80452) salts under various manufacturing conditions, to develop effective control strategies. fda.govresearchgate.net

Advancements in Synthetic Strategies for Related Compounds

While research into the specific synthesis of N-Nitroso-N-(hydroxymethyl)methylamine is specialized, broader advancements in the synthesis of related N-nitroso compounds provide valuable insights. The formation of nitrosamines typically involves the reaction of an amine source with a nitrosating agent. researchgate.net

Classical methods often utilize sodium nitrite with an acid to generate a nitrosating agent like dinitrogen trioxide (N2O3), which then reacts with a secondary amine. researchgate.net Research continues to refine these conditions for various substrates. sci-hub.se Beyond these traditional routes, non-classical pathways are an active area of investigation. These can include the oxidation of hydrazines and the ozonolysis of hydrazones. researchgate.net Additionally, the chemistry of nitrosoarenes, which are versatile building blocks in organic synthesis, is rapidly advancing, with new catalytic systems and reaction pathways being discovered. rsc.org These developments could inform novel synthetic approaches to nitrosamine derivatives for use as analytical standards or in toxicological studies.

Table 1: Selected Pathways for N-Nitrosamine Formation

| Pathway Type | Reactants | Key Conditions/Reagents | Reference |

|---|---|---|---|

| Classical Nitrosation | Secondary Amine + Nitrite Salt | Acidic conditions (e.g., aqueous acetic acid) to form nitrous acid/N2O3. | researchgate.netsci-hub.se |

| Iminium Ion Intermediate | Secondary Amine + Bromonitromethane | Reaction in aqueous and organic solvents at room temperature. | semanticscholar.org |

| Oxidation | Hydrazine | Presence of air or metal catalysts. | researchgate.net |

| Ozonolysis | Hydrazone | Reaction with ozone. | researchgate.net |

Novel Analytical Methodologies for Complex Systems

The demand for rapid, sensitive, and selective detection of nitrosamines in diverse matrices like pharmaceuticals, food, and water has spurred the development of new analytical techniques. While traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) remain important, they can be resource-intensive. acs.org

Emerging methodologies offer significant advantages:

Headspace-Selected Ion Flow Tube Mass Spectrometry (Headspace-SIFT-MS): This technique allows for the direct, real-time, and high-throughput screening of volatile nitrosamines. It requires minimal sample preparation and eliminates the need for organic solvents, making it a faster and more environmentally friendly alternative. pharmexec.com

Biosensors: Whole-cell biosensors are being engineered for in-situ detection. For instance, genetically modified Saccharomyces cerevisiae can be designed to produce a fluorescent signal in response to DNA damage caused by nitrosamines, allowing for monitoring within the gastrointestinal tract. acs.org These biosensors can be protected by novel materials like metal-organic gels to survive harsh environments like gastric acid. acs.org

Colorimetric Sensors: For environmental monitoring, simple and cost-effective colorimetric assays are being developed. One such method involves the photochemical nitrosation of a naphtholsulfonate indicator, which, in the presence of N-nitrosodimethylamine (NDMA) and iron(II) ions, forms a green complex that can be detected visually or with a spectrophotometer. acs.org

Advanced Mass Spectrometry: A diagnostic method using tandem mass spectrometry based on ion-molecule reactions has been developed. Reagents like 2-methoxypropene (B42093) react in a predictable way with protonated N-nitrosamines in the gas phase, creating diagnostic fragment ions that confirm the presence of the N-nitroso functional group, even when standard fragmentation methods fail. nih.gov

Table 2: Comparison of Analytical Methodologies for Nitrosamine Detection

| Methodology | Principle | Key Advantages | Application Example | Reference |

|---|---|---|---|---|

| Headspace-SIFT-MS | Soft chemical ionization direct mass spectrometry | Rapid, solvent-free, high-throughput | Screening of volatile nitrosamines in pharmaceuticals. | pharmexec.com |

| Whole-Cell Biosensor | Genetically engineered yeast reports DNA damage via fluorescence | In-situ monitoring, high specificity | Detecting nitrosamines generated in the GI tract. | acs.org |

| Colorimetric Assay | Photochemical nitrosation of an indicator dye | Low cost, field-deployable, visual detection | Detecting NDMA in environmental water samples. | acs.org |

| Ion-Molecule Reaction MS | Diagnostic gas-phase reactions with a reagent | Reliable identification of N-nitroso functionality | Identifying unknown nitrosamines in pharmaceuticals. | nih.gov |

Further Elucidation of Biochemical Mechanisms

N-Nitroso-N-(hydroxymethyl)methylamine is recognized as a human metabolite of N-Nitrosodimethylamine (NDMA), a well-studied nitrosamine. nih.gov Its formation is a key step in the metabolic activation pathway that leads to the genotoxic effects associated with NDMA. Future research will focus on a more detailed characterization of this pathway.

Studies using isolated rat hepatocytes have been instrumental in understanding the metabolism of nitrosamines like NDMA. nih.gov These investigations measure endpoints such as N-demethylation and the formation of molecular nitrogen. nih.gov The central hypothesis for many nitrosamines is that they require metabolic activation, often initiated by cytochrome P450 enzymes, to exert their carcinogenic effects. This typically involves an alpha-hydroxylation step, forming an unstable alpha-hydroxy nitrosamine, such as N-Nitroso-N-(hydroxymethyl)methylamine in the case of NDMA. This intermediate can then spontaneously decompose to form a reactive electrophile that can alkylate DNA, leading to mutations. A deeper understanding of the specific enzymes involved, the kinetics of formation and decomposition, and the subsequent DNA adducts formed by N-Nitroso-N-(hydroxymethyl)methylamine is a critical area for future toxicological research.

Development of Environmental Remediation and Control Technologies

Given the presence of nitrosamines as contaminants in drinking water and wastewater, significant research is directed towards effective remediation and control strategies. nih.govtcmda.com The focus is on both degrading existing contamination and preventing its formation.

Advanced Oxidation Processes (AOPs): AOPs are highly effective for destroying nitrosamines in water. nih.gov These technologies generate highly reactive species, primarily hydroxyl radicals (•OH), which can break down the contaminant molecules. researchgate.net

UV/H₂O₂: The combination of ultraviolet light and hydrogen peroxide is a common AOP.

Ozonation: While ozone alone is not highly reactive with many nitrosamines, combining it with hydrogen peroxide or UV light enhances hydroxyl radical production. nih.gov

Photocatalysis: This AOP uses a semiconductor catalyst (like TiO₂) and a light source to generate reactive oxygen species. researchgate.net

Electron-beam Process: This technology produces a mixture of oxidizing (•OH) and reducing species that can effectively degrade nitrosamines. nih.gov

Other Remediation and Control Methods:

Biological Activated Carbon (BAC): This process uses activated carbon to adsorb nitrosamines, with a smaller fraction being removed through biodegradation by microorganisms on the carbon surface. nih.gov

Nanofiltration: While less effective for small, hydrophilic nitrosamines like NDMA, nanofiltration can be part of a multi-barrier approach. nih.gov

Precursor Control: A key strategy is to manage the precursors that form nitrosamines in water treatment plants. researchgate.net This involves identifying and removing organic nitrogen compounds from source water before disinfection with chloramine, which is a major pathway for nitrosamine formation. researchgate.netresearchgate.net

Process Control in Manufacturing: In pharmaceutical and other industries, control strategies involve analyzing raw materials, including processing water, for nitrites and amines, and optimizing reaction conditions to prevent nitrosamine formation. fda.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| N-Nitroso-N-(hydroxymethyl)methylamine |

| N-Nitrosodimethylamine (NDMA) |

| Nitrite |

| Dinitrogen trioxide |

| Bromonitromethane |

| 2-methoxypropene |

| Hydrogen peroxide |

| Ozone |

Q & A

Q. What analytical techniques are recommended for detecting and quantifying N-Nitroso-N-(hydroxymethyl)methylamine in pharmaceutical matrices?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Use reverse-phase C18 columns with mobile phases optimized for polar nitrosamines. For example, a gradient of methanol/water with 0.1% formic acid improves ionization efficiency .

- Nuclear Magnetic Resonance (NMR) can confirm structural identity, particularly for distinguishing regioisomers or hydroxymethyl substituents. ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) are critical for resolving N–NO group interactions .

- Validation Parameters : Establish limits of detection (LOD) and quantification (LOQ) per ICH Q2(R1). For trace analysis, LOQ should align with regulatory limits (e.g., EMA’s AI of 18 ng/day) .

Q. Table 1: Comparison of Analytical Techniques

| Technique | Sensitivity (LOD) | Key Applications | Limitations |

|---|---|---|---|

| LC-MS/MS | 0.1–1 ppb | Trace impurity quantification | Matrix interference |

| GC-MS | 1–10 ppb | Volatile nitrosamines | Derivatization required |

| NMR | ≥100 ppm | Structural confirmation | Low sensitivity for traces |

Q. Under what conditions does N-Nitroso-N-(hydroxymethyl)methylamine form in drug formulations?

Methodological Answer:

- Nitrosation Pathways : Formation occurs via reaction between secondary amines (e.g., hydroxymethylmethylamine) and nitrosating agents (e.g., nitrites) under acidic or neutral pH. Formaldehyde, a common excipient, catalyzes nitrosation even in basic media (pH 6.4–11.0) .

- Critical Factors :

- Temperature : Accelerates nitrosation above 25°C.

- Reactive Impurities : Residual nitrites in buffers or excipients (e.g., povidone) increase risk .

- Mitigation : Add antioxidants (e.g., ascorbic acid) or avoid amine-nitrite combinations in formulation design .

Q. How are regulatory limits (e.g., EMA, FDA) applied to N-Nitroso-N-(hydroxymethyl)methylamine in pharmaceuticals?

Methodological Answer:

- Acceptable Intake (AI) : Calculate using linear extrapolation from TD50 values (e.g., EMA’s default AI of 18 ng/day for NDMA-like compounds). For novel nitrosamines, derive compound-specific AI via rodent carcinogenicity data .

- Risk Assessment Workflow :

Advanced Research Questions

Q. How can experimental designs differentiate between intrinsic nitrosamine formation and artifact generation during sample preparation?

Methodological Answer:

- Controlled Stability Studies : Spike drug matrices with isotopically labeled N-Nitroso-N-(hydroxymethyl)methylamine (e.g., ¹⁵N or ¹³C). Monitor artifact formation under extraction conditions (e.g., sonication, heating) .

- Blank Matrices : Analyze amine-free placebo samples to rule out procedural artifacts .

- Kinetic Modeling : Use Arrhenius plots to distinguish thermally induced formation from ambient stability .

Q. What challenges arise in developing validated methods for N-Nitroso-N-(hydroxymethyl)methylamine in complex biological matrices?

Methodological Answer:

- Matrix Effects : Co-eluting lipids/proteins in plasma or tissue homogenates suppress ionization. Use dilute-and-shoot with protein precipitation (acetonitrile) or solid-phase extraction (SPE) for cleaner extracts .

- Isotopic Dilution : Internal standards (e.g., d6-NDMA) correct for recovery variability. Ensure deuterated analogs match extraction efficiency .

- Cross-Validation : Compare results across labs using harmonized protocols (e.g., USP <1469>) to address inter-lab variability .

Q. How should researchers resolve contradictions in literature regarding the carcinogenic potency of hydroxymethyl-substituted nitrosamines?

Methodological Answer:

- Meta-Analysis : Aggregate data from rodent studies (e.g., TD50 values) and adjust for metabolic differences using in vitro hepatocyte models .

- Structure-Activity Relationships (SAR) : Compare methylation potential (e.g., O6-methylguanine adduct levels) of N-Nitroso-N-(hydroxymethyl)methylamine to analogs like NDMA. Hydroxymethyl groups may alter DNA adduct stability .

- In Silico Modeling : Use QSAR tools (e.g., OECD Toolbox) to predict carcinogenicity based on nitroso group reactivity and hydroxymethyl steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。